molecular formula C19H18N4O2 B7737307 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one

Cat. No.: B7737307
M. Wt: 334.4 g/mol
InChI Key: VSPUOXDZZXQXBQ-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one is a heterocyclic compound that features a benzimidazole ring fused to a pyrrole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Coupling of Benzimidazole and Pyrrole Rings: The benzimidazole and pyrrole rings are coupled through a series of reactions involving appropriate intermediates and reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one is unique due to the presence of both benzimidazole and pyrrole rings, as well as the methoxyphenyl group. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-25-13-8-6-12(7-9-13)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9H,10-11,20H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPUOXDZZXQXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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